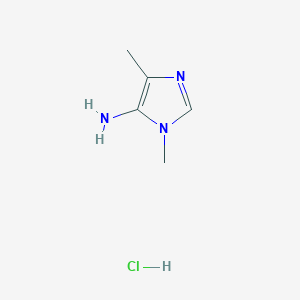

5-Amino-1,4-dimethylimidazole Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethylimidazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c1-4-5(6)8(2)3-7-4;/h3H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIHPIMOKWJNPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427475-33-9 | |

| Record name | 1H-Imidazol-5-amine, 1,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427475-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-1,4-dimethylimidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and reliable synthetic route for the preparation of 5-Amino-1,4-dimethylimidazole Hydrochloride, a key building block in medicinal chemistry and drug development.[1] The synthesis is presented in a multi-step approach, designed for clarity and reproducibility in a laboratory setting.

Introduction

5-Amino-1,4-dimethylimidazole and its salts are important intermediates in the synthesis of a variety of biologically active compounds. The imidazole core is a common motif in many pharmaceuticals, and the specific substitution pattern of this compound makes it a valuable precursor for targeted drug design. This guide details a rational and efficient pathway for its synthesis, commencing from readily available starting materials.

Overall Synthetic Strategy

The synthesis of this compound is approached through a three-step sequence, as illustrated below. This strategy focuses on the initial construction of the methylated imidazole ring, followed by regioselective nitration and subsequent reduction to the target amine. The final step involves the formation of the stable hydrochloride salt.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 1,4-Dimethylimidazole

The initial step involves the synthesis of the 1,4-dimethylimidazole core. A common and effective method for this is the Bredereck imidazole synthesis.[2][3] This reaction utilizes an α-dicarbonyl or an equivalent species and formamide to construct the imidazole ring. For the synthesis of 1,4-dimethylimidazole, a suitable starting material is 2-aminopropanal or a precursor that can generate it in situ.

An alternative and often more direct approach is the alkylation of a pre-existing imidazole ring. For instance, 4-methylimidazole can be N-methylated to yield 1,4-dimethylimidazole.

Protocol: N-methylation of 4-Methylimidazole

-

Materials: 4-methylimidazole, methylating agent (e.g., dimethyl sulfate, methyl iodide), a suitable base (e.g., sodium hydroxide, potassium carbonate), and a solvent (e.g., dichloromethane, acetonitrile).

-

Procedure:

-

Dissolve 4-methylimidazole in the chosen solvent.

-

Add the base and cool the mixture in an ice bath.

-

Slowly add the methylating agent dropwise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography.

-

| Parameter | Condition |

| Reactants | 4-methylimidazole, Dimethyl sulfate |

| Base | Sodium Hydroxide |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-4 hours |

| Work-up | Aqueous work-up and extraction |

| Purification | Distillation |

| Expected Yield | >90% |

Table 1: Typical reaction parameters for the N-methylation of 4-methylimidazole.

Step 2: Nitration of 1,4-Dimethylimidazole to 5-Nitro-1,4-dimethylimidazole

The second step is the regioselective nitration of 1,4-dimethylimidazole at the 5-position. The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The conditions must be carefully controlled to prevent over-nitration or degradation of the starting material.

Protocol: Nitration of 1,4-Dimethylimidazole

-

Materials: 1,4-dimethylimidazole, fuming nitric acid, concentrated sulfuric acid.

-

Procedure:

-

Carefully add concentrated sulfuric acid to a cooled flask.

-

Slowly add 1,4-dimethylimidazole to the sulfuric acid while keeping the temperature below 10 °C.

-

In a separate flask, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, also cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of 1,4-dimethylimidazole, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 40-50 °C) for a specified time (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate, ammonium hydroxide) until the product precipitates.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol).

-

| Parameter | Condition |

| Reactants | 1,4-Dimethylimidazole, Fuming Nitric Acid, Sulfuric Acid |

| Temperature | 0 °C to 50 °C |

| Reaction Time | 1-3 hours |

| Work-up | Quenching on ice and neutralization |

| Purification | Recrystallization |

| Expected Yield | 60-70% |

Table 2: Typical reaction parameters for the nitration of 1,4-dimethylimidazole.

Step 3: Reduction of 5-Nitro-1,4-dimethylimidazole to 5-Amino-1,4-dimethylimidazole

The final step in the synthesis of the free base is the reduction of the nitro group to an amino group. Several methods are available for the reduction of nitroarenes, and the choice of reagent is crucial to ensure compatibility with the imidazole ring.[4] Catalytic hydrogenation is a clean and efficient method.

Protocol: Reduction of 5-Nitro-1,4-dimethylimidazole

-

Materials: 5-Nitro-1,4-dimethylimidazole, a reducing agent (e.g., tin(II) chloride dihydrate in concentrated hydrochloric acid, or catalytic hydrogenation with Pd/C), and a solvent (e.g., ethanol, methanol for hydrogenation).

-

Procedure (using SnCl₂·2H₂O):

-

Suspend 5-Nitro-1,4-dimethylimidazole in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise, controlling any exotherm with an ice bath.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a strong base (e.g., concentrated sodium hydroxide) until the tin salts precipitate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

| Parameter | Condition |

| Reactants | 5-Nitro-1,4-dimethylimidazole, Tin(II) chloride dihydrate |

| Solvent | Concentrated Hydrochloric Acid |

| Temperature | Reflux |

| Reaction Time | 2-6 hours |

| Work-up | Neutralization and extraction |

| Purification | Column Chromatography |

| Expected Yield | 70-85% |

Table 3: Typical reaction parameters for the reduction of 5-Nitro-1,4-dimethylimidazole.

Final Step: Formation of this compound

To improve the stability and handling of the final product, it is converted to its hydrochloride salt.

Protocol: Hydrochloride Salt Formation

-

Materials: 5-Amino-1,4-dimethylimidazole, hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like ether or isopropanol).

-

Procedure:

-

Dissolve the purified 5-Amino-1,4-dimethylimidazole in a suitable solvent (e.g., ethanol, isopropanol).

-

Slowly add a stoichiometric amount of hydrochloric acid while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

-

Melting Point Analysis: To assess the purity of the crystalline salt.

Safety Considerations

-

Methylating agents like dimethyl sulfate are toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Nitrating agents (fuming nitric acid and concentrated sulfuric acid) are highly corrosive. Handle with appropriate PPE and be prepared for exothermic reactions.

-

Catalytic hydrogenation involves flammable hydrogen gas and should be carried out with appropriate safety measures.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of this compound. By following the detailed protocols and considering the safety precautions, researchers can efficiently synthesize this valuable building block for their drug discovery and development programs.

References

- Bredereck, H., Gompper, R., & Theilig, G. (1953). Synthesen in der Imidazol-Reihe, I. Mitteil.: Eine neue Imidazol-Synthese. Chemische Berichte, 86(1), 88-96.

- Yahyazadeh, A., & Haghi, M. (2006). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 18(4), 2965.

- Driowya, M., et al. (2019). Development of Novel and Efficient Processes for the Synthesis of 5-Amino and 5-Iminoimidazo[1,2-a]imidazoles via Three-Component Reaction Catalyzed by Zirconium(IV) Chloride. Frontiers in Chemistry, 7, 481.

- Major, D. T. (2010). Synthesis of imidazoles and oxazoles by the Bredereck reaction. Facile structural elucidation based on 13C-NMR and carbon satellites in the 1H-NMR spectra. Tetrahedron, 66(45), 8747-8754.

- Banerjee, A., & Sengupta, P. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.

- Groziak, M. P., Bhat, B., & Leonard, N. J. (1988). Nonenzymatic synthesis of 5-aminoimidazole ribonucleoside and recognition of its facile rearrangement. Proceedings of the National Academy of Sciences, 85(19), 7174-7176.

- Nare, B., et al. (1994). Metabolism of a 5-nitroimidazole in susceptible and resistant isogenic strains of Bacteroides fragilis. Antimicrobial agents and chemotherapy, 38(12), 2823-2828.

- Pawar, S. S., & Panzade, S. N. (2014). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of ChemTech Research, 6(7), 3624-3628.

- Kollár, L., & Kádas, I. (2004).

- He, L., et al. (2020). Novel synthesis of divergent aryl imidazoles from ketones involving copper-catalyzed α-amination and oxidative C–C bond cleavage. RSC advances, 10(24), 14217-14221.

-

Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dimethylimidazole. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023, October 28). Reduction of nitro compounds. In Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Amino-1,4-dimethylimidazole Hydrochloride for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1,4-dimethylimidazole Hydrochloride (CAS No. 1427475-33-9) is a heterocyclic amine of significant interest in medicinal and synthetic chemistry. Its unique structural arrangement, featuring a substituted imidazole core, presents a versatile scaffold for the development of novel pharmaceutical and agrochemical agents. This guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies pertinent to this compound, offering a technical resource for its application in research and development. The amino and methyl functional groups serve as key handles for further chemical modifications, making it a valuable building block in the construction of more complex molecular architectures.[1]

Core Chemical and Physical Properties

This compound is a stable solid compound under standard laboratory conditions. A summary of its key identifiers and properties is provided in Table 1.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1427475-33-9 | [2][3][4][5] |

| Molecular Formula | C₅H₁₀ClN₃ | [3][4] |

| Molecular Weight | 147.61 g/mol | [3][4] |

| Appearance | Solid | N/A |

| Purity | ≥95% | [2][5][6] |

| Storage Conditions | Room temperature, sealed in a dry place. For long-term storage, store in a freezer under -20°C. | [2][3][4] |

Note: Detailed experimental data on properties such as melting point, boiling point, and solubility are not extensively available in public literature and may need to be determined empirically.

Molecular Structure and Reactivity

The foundational structure of this compound is depicted below. The imidazole ring provides a core of aromatic stability, while the exocyclic amino group and the two methyl substituents offer sites for synthetic modification.

Caption: Structure of this compound.

The reactivity of the 5-aminoimidazole scaffold is of particular interest. The amino group can act as a nucleophile, participating in a variety of condensation and substitution reactions. The imidazole ring itself can undergo electrophilic substitution, although the activating nature of the amino group and the directing effects of the methyl substituents will influence the regioselectivity of such reactions. The hydrochloride salt form enhances the compound's stability and water solubility.

Synthesis and Purification

Caption: A plausible synthetic workflow for this compound.

Conceptual Synthesis Protocol:

-

Imidazole Ring Formation: Synthesis of a 1,4-dimethylimidazole precursor can be achieved through various established methods, such as the condensation of a 1,2-dicarbonyl compound with an amine and formaldehyde.

-

Nitration: The 1,4-dimethylimidazole intermediate would then undergo nitration to introduce a nitro group at the 5-position, yielding 1,4-dimethyl-5-nitro-1H-imidazole.

-

Reduction: The nitro group is subsequently reduced to an amino group. This transformation is commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Salt Formation and Purification: The resulting 5-Amino-1,4-dimethylimidazole free base is then treated with hydrochloric acid to form the stable hydrochloride salt. Purification can be achieved through recrystallization from an appropriate solvent system.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques. While specific spectral data for this compound is not widely published, analogous data for similar imidazole derivatives can provide a basis for characterization.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two methyl groups, the imidazole ring proton, and the amine protons. The chemical shifts will be influenced by the electronic environment of the imidazole ring and protonation state. |

| ¹³C NMR | Resonances for the two methyl carbons and the three imidazole ring carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group and the hydrochloride salt, C-H stretching of the methyl groups, and C=N and C-N stretching of the imidazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the free base (C₅H₉N₃) and characteristic fragmentation patterns. |

| HPLC | A single major peak under appropriate chromatographic conditions, indicating purity. A reversed-phase column with a buffered mobile phase is a common starting point for analysis. |

Exemplary HPLC Method for Related Imidazole Derivatives:

A High-Performance Liquid Chromatography (HPLC) method with on-line solid-phase extraction (SPE) and column switching has been developed for the simultaneous determination of related 5-aminoimidazole derivatives in biological matrices.[7] While this method is for a different analyte, the principles can be adapted.

-

Sample Preparation: For analysis in complex matrices like plasma, deproteinization with an acid such as trichloroacetic acid is a common first step.[7]

-

Chromatography: A reversed-phase C18 or a HILIC column could be suitable for separation.[7]

-

Mobile Phase: A buffered aqueous solution with an organic modifier like acetonitrile or methanol is typically used.

-

Detection: UV detection at a wavelength where the imidazole chromophore absorbs is a standard approach. For 5-aminoimidazole-4-carboxamide riboside, a detection wavelength of 268 nm has been reported.[7]

For highly sensitive and selective quantification, especially in complex samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[8]

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the reactive amino group and the stable imidazole core, which can be elaborated into more complex structures with potential biological activity.

Diagram of Potential Synthetic Utility:

Caption: Potential synthetic pathways from this compound.

Derivatives of 5-aminoimidazoles have been investigated for a range of biological activities, including:

-

Anticancer Properties: A related compound, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide, has been studied as a potent protein kinase C-ι inhibitor for potential use in prostate carcinoma therapy.[9]

-

Antiviral Activity: Certain substituted aminoimidazoles have demonstrated antiviral effects.[10]

The presence of the 5-aminoimidazole moiety is also found in naturally occurring molecules that are precursors to purine biosynthesis, highlighting the biological relevance of this heterocyclic system.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. General safety recommendations include:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its stable nature and reactive functional groups provide a solid foundation for the development of novel compounds with a wide range of potential biological activities. This guide has provided a comprehensive overview of its known chemical properties and offers a framework for its effective use in a research setting. Further empirical investigation into its physicochemical properties and reactivity will undoubtedly expand its applications in innovative chemical design and synthesis.

References

-

Rhenium Bio Science. This compound 95%. Available at: [Link]

-

Cheng, X., et al. (2013). A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study. Journal of Chromatography B, 915-916, 64-70. Available at: [Link]

-

AccelaChemBio. 1427475-33-9,this compound. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

ResearchGate. Determination of 5-aminoimidazole-4-carboxamide in human plasma by. Available at: [Link]

-

ACCELA CHEMBIO INC. SAFETY DATA SHEET. Available at: [Link]

-

NIH. Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Available at: [Link]

-

Der Pharma Chemica. Analytical Description of 5-Nitroimidazole Derivative Satranidazole. Available at: [Link]

-

Springer. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Available at: [Link]

-

RSC Publishing. Synthesis of 1,2,4,5-tetrasubstituted imidazoles using 2,6-dimethylpyridinium trinitromethanide {[2,6-DMPyH]C(NO2)3} as a novel nanostructured molten salt and green catalyst. Available at: [Link]

-

NIH. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of 1,4‐Dimethyl‐5‐Aminotetrazolium 5‐Nitrotetrazolate. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Versatile Synthesis of 5-Aminoimidazole-4-carboxylic Acid Derivatives. Available at: [Link]

-

ACS Publications. Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. Available at: [Link]

-

NIH. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). Available at: [Link]

-

Karger. Antiviral action of 5-amino-2-(2-dimethyl-aminoethyl)benzo-[de]-isoquinolin-1,3-dione. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. rheniumshop.co.il [rheniumshop.co.il]

- 3. 1427475-33-9|this compound|BLD Pharm [bldpharm.com]

- 4. This compound - CAS:1427475-33-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. 1427475-33-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. accelachem.com [accelachem.com]

- 7. A HPLC method for simultaneous determination of 5-aminoimidazole-4-carboxamide riboside and its active metabolite 5-aminoimidazole-4-carboxamide ribotide in tumor-bearing nude mice plasma and its application to pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral action of 5-amino-2-(2-dimethyl-aminoethyl)benzo-[de]-isoquinolin-1,3-dion e - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-1,4-dimethylimidazole Hydrochloride (CAS Number: 1427475-33-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1,4-dimethylimidazole Hydrochloride, identified by CAS number 1427475-33-9, is a heterocyclic amine that serves as a versatile building block in synthetic and medicinal chemistry. Its imidazole core is a prevalent scaffold in numerous biologically active compounds, suggesting its potential utility in the development of novel therapeutics. This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical properties, a plausible synthetic route, and its prospective applications in drug discovery, with a particular focus on its potential role as a precursor for kinase inhibitors and other pharmacologically relevant molecules.

Chemical Identity and Physicochemical Properties

This compound is a stable, solid compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1427475-33-9 | N/A |

| Molecular Formula | C₅H₁₀ClN₃ | |

| Molecular Weight | 147.61 g/mol | |

| Canonical SMILES | CC1=C(N(C=N1)C)N.Cl | |

| Physical Description | Solid | N/A |

| Primary Application | Building block for synthesis |

Synthesis and Purification

The synthesis of this compound can be approached through a two-step process starting from the commercially available 1,4-dimethylimidazole. This process involves the nitration of the imidazole ring followed by the reduction of the resulting nitro group to the desired amine.

Synthetic Pathway

Caption: Synthetic route to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1,4-Dimethyl-5-nitroimidazole

This step involves the regioselective nitration of 1,4-dimethylimidazole. The conditions for nitration of imidazole derivatives can vary, but a common method involves the use of a nitrating mixture.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Substrate: Slowly add 1,4-dimethylimidazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

-

Purification: Filter the crude product, wash with cold water, and dry. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Step 2: Synthesis of 5-Amino-1,4-dimethylimidazole

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method.

-

Reaction Setup: Dissolve 1,4-dimethyl-5-nitroimidazole in a suitable solvent (e.g., ethanol or methanol) in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the uptake of hydrogen and the disappearance of the starting material by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 5-Amino-1,4-dimethylimidazole.

Step 3: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude 5-Amino-1,4-dimethylimidazole in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol).

-

Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

-

Isolation: Filter the resulting solid, wash with the anhydrous solvent, and dry under vacuum to yield this compound.

Spectroscopic and Analytical Characterization

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following are expected analytical data based on the structure and data for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl groups and the imidazole ring proton. The chemical shifts will be influenced by the electronic effects of the amino group and the quaternization of the imidazole nitrogen in the hydrochloride salt.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with characteristic shifts for the imidazole ring carbons and the methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base (111.15 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the methyl and imidazole ring, and C=N and C-N stretching vibrations of the imidazole ring.

Applications in Drug Discovery and Medicinal Chemistry

The imidazole scaffold is a key structural motif in a vast array of pharmacologically active molecules. This compound, as a functionalized building block, offers multiple avenues for the synthesis of novel drug candidates.

Precursor for Kinase Inhibitors

The amino group on the imidazole ring provides a key handle for derivatization. It can be acylated, alkylated, or used in coupling reactions to introduce various pharmacophores. Many kinase inhibitors feature an amino-heterocycle core that interacts with the hinge region of the kinase active site. The structure of 5-Amino-1,4-dimethylimidazole makes it an attractive starting point for the synthesis of potential inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.

Caption: Workflow for utilizing the core compound in kinase inhibitor discovery.

Scaffold for Antimicrobial and Anticancer Agents

Imidazole derivatives have a long history of use as antimicrobial and anticancer agents. The amino and methyl groups on 5-Amino-1,4-dimethylimidazole can be modified to tune the lipophilicity, steric bulk, and electronic properties of the molecule, which are critical factors for its biological activity and pharmacokinetic profile. The synthesis of novel derivatives for screening against various bacterial, fungal, and cancer cell lines is a promising area of research.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis from readily available starting materials and the presence of a reactive amino group on the privileged imidazole scaffold make it an attractive building block for the creation of diverse chemical libraries. Further exploration of its derivatization and the biological evaluation of the resulting compounds are warranted to fully exploit its potential in developing novel therapeutic agents.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

A Technical Guide to the Spectroscopic Characterization of 5-Amino-1,4-dimethylimidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize 5-Amino-1,4-dimethylimidazole Hydrochloride. As a key intermediate in the synthesis of pharmaceuticals and a building block in heterocyclic chemistry, a thorough understanding of its structural and electronic properties is paramount for its application in drug development and scientific research.[1] This document moves beyond a simple listing of data, offering insights into the rationale behind experimental choices and the interpretation of spectral data, grounded in the principles of spectroscopic analysis of imidazole derivatives.[2][3][4][5]

While specific, publicly available experimental spectra for this compound are not readily accessible, this guide will provide a robust predictive analysis based on the well-established spectroscopic behavior of substituted imidazoles. The hydrochloride salt form will influence the electronic environment, particularly of the nitrogen atoms, which will be reflected in the spectral data.

Molecular Structure and Key Features

This compound (C₅H₉N₃·HCl) is a substituted imidazole with a molecular weight of 147.61 g/mol . The core of the molecule is a five-membered aromatic imidazole ring containing two nitrogen atoms. It is substituted with an amino group at the C5 position, and methyl groups at the N1 and C4 positions. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the N3 nitrogen of the imidazole ring or the exocyclic amino group, which influences the electronic distribution and, consequently, the spectroscopic signature of the molecule.

Figure 1: Predicted Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would exhibit distinct signals corresponding to the different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.0-7.5 | Singlet | 1H | C2-H | The proton at the C2 position of the imidazole ring is expected to be a singlet and appear in the aromatic region. Its chemical shift will be influenced by the electron-donating amino group and the overall positive charge on the ring. |

| ~3.5-3.8 | Singlet | 3H | N1-CH₃ | The methyl group attached to the N1 nitrogen will appear as a singlet. Its downfield shift is due to the direct attachment to the electronegative nitrogen atom within the aromatic ring. |

| ~2.2-2.5 | Singlet | 3H | C4-CH₃ | The methyl group at the C4 position will also be a singlet. It is expected to be more upfield compared to the N1-methyl group as it is attached to a carbon atom. |

| ~5.0-6.0 | Broad Singlet | 2H | C5-NH₂ | The protons of the amino group will likely appear as a broad singlet. The chemical shift can be variable and is dependent on the solvent, concentration, and temperature. In the hydrochloride salt, these protons may exchange with solvent protons, leading to broadening or disappearance of the signal if D₂O is used as the solvent. |

| Variable | Broad Singlet | 1H | N-H⁺ | The proton on the protonated nitrogen (likely N3) will be a broad, exchangeable proton. Its visibility and chemical shift are highly dependent on the solvent and experimental conditions. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

-

Figure 2: ¹H NMR Experimental Workflow.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~140-150 | C5 | The carbon atom bearing the amino group (C5) is expected to be significantly downfield due to the deshielding effect of the attached nitrogen and its position in the heterocyclic ring. |

| ~130-140 | C2 | The C2 carbon, situated between two nitrogen atoms, will also be downfield. |

| ~115-125 | C4 | The C4 carbon, substituted with a methyl group, will be more upfield compared to C2 and C5. |

| ~30-35 | N1-CH₃ | The carbon of the N1-methyl group will be in the aliphatic region, deshielded by the attached nitrogen. |

| ~10-15 | C4-CH₃ | The carbon of the C4-methyl group is expected to be the most upfield signal in the spectrum. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

-

-

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer equipped with a broadband probe.

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

-

A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the data similarly to ¹H NMR (Fourier transform, phasing, and baseline correction).

-

Reference the chemical shifts to the solvent peak.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H stretch | Amino group (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Methyl C-H |

| 1650-1580 | C=C and C=N stretch | Imidazole ring |

| 1620-1550 | N-H bend | Amino group (-NH₂) |

| 1500-1400 | C-N stretch | Imidazole ring and amino group |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

-

Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): For the free base (5-Amino-1,4-dimethylimidazole), the molecular ion peak would be observed at m/z = 111.15.[6]

-

Protonated Molecule ([M+H]⁺): In techniques like Electrospray Ionization (ESI), the protonated molecule is often observed. For the hydrochloride salt, the cation (5-Amino-1,4-dimethylimidazole-H⁺) would have an m/z of 112.15.

-

Fragmentation Pattern: The molecule may undergo fragmentation, leading to smaller, characteristic ions. The fragmentation pattern would depend on the ionization method used.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

-

-

Instrumentation and Data Acquisition:

-

Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire the mass spectrum over a suitable m/z range.

-

Figure 3: Integrated Spectroscopic Analysis Workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Spectrum

Imidazole and its derivatives typically exhibit absorption bands in the UV region. The presence of the amino group, an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maximum compared to the unsubstituted imidazole ring. The hydrochloride salt form and the solvent polarity can also influence the position and intensity of the absorption bands. It is predicted that this compound will have a λ_max in the range of 230-280 nm.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).

-

The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the spectrum over a range of approximately 200-400 nm, using the pure solvent as a reference.

-

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, Mass Spectrometry, and UV-Vis techniques, is essential for its unequivocal structural characterization. This guide provides a predictive framework and standardized protocols that form a self-validating system for the analysis of this important pharmaceutical intermediate. The interpretation of the spectral data, grounded in the established principles of spectroscopy for imidazole derivatives, allows for a confident elucidation of its molecular structure, which is a critical step in its journey from a chemical entity to a potential therapeutic agent.

References

- 1. 1,4-Dimethylimidazole | C5H8N2 | CID 138733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1427475-33-9|this compound|BLD Pharm [bldpharm.com]

- 4. Spectroscopic Studies of some 2-substituted Benzyliden Eamino Thiazoles, Thiadiazole, and Benzothiazole | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-Amino-1,2-dimethylimidazole | C5H9N3 | CID 133566 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 5-Amino-1,4-dimethylimidazole Hydrochloride: A Physicochemical and Methodological Guide

An In-depth Technical Guide for Researchers

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide provides an in-depth technical analysis of the solubility characteristics of 5-Amino-1,4-dimethylimidazole Hydrochloride (CAS: 1427475-33-9), a heterocyclic amine salt of significant interest in medicinal chemistry. In the absence of extensive published quantitative data, this document focuses on the underlying physicochemical principles that govern its solubility in organic solvents. We present a predictive solubility framework based on molecular structure analysis, followed by a detailed, field-proven experimental protocol for its accurate determination using the gold-standard shake-flask method. This guide is intended for researchers, chemists, and formulation scientists in the drug development sector, offering both theoretical grounding and practical, actionable methodologies.

Introduction: The Critical Role of Solubility

This compound is a small molecule featuring a substituted imidazole core. As with any API, understanding its solubility is a cornerstone of early-phase drug development.[1] Solubility dictates the choice of solvents for synthesis and purification, influences the selection of excipients for formulation, and fundamentally impacts the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The hydrochloride salt form suggests an enhancement of aqueous solubility compared to the free base, but its behavior across a diverse range of organic solvents—critical for processes like crystallization, chromatography, and formulation in non-aqueous vehicles—requires careful examination.

Physicochemical Profile and Predicted Solubility Behavior

To understand the solubility of this compound, we must first analyze its molecular structure and resulting properties.

Known Properties:

-

Chemical Formula: C₅H₉N₃·HCl

-

Molecular Weight: 147.61 g/mol

-

CAS Number: 1427475-33-9[2]

Structural Analysis: The molecule consists of three key regions influencing its solubility:

-

The Imidazole Ring System: A heterocyclic aromatic ring containing nitrogen atoms, capable of participating in hydrogen bonding.

-

The Amino Group (-NH₂): A primary amine that is protonated in the hydrochloride salt form to become an ammonium cation (-NH₃⁺). This ionic center is the dominant factor for its solubility in polar media.

-

The Methyl Groups (-CH₃): Two non-polar alkyl groups that contribute a degree of lipophilicity to the molecule.

The golden rule of solubility, "like dissolves like," provides the foundational principle for our predictions.[3] The presence of a formal positive charge on the protonated amine makes this compound an ionic, highly polar compound.[4] This structure leads to a strong expectation of high solubility in polar solvents and poor solubility in non-polar solvents.

Predicted Solubility in Organic Solvent Classes:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | These solvents possess hydroxyl groups capable of strong hydrogen bonding and have high dielectric constants, which can effectively solvate the ionic ammonium group and the chloride counter-ion through ion-dipole interactions.[5] |

| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents have high dipole moments and can solvate the cation effectively, but they lack the ability to act as hydrogen bond donors. Their solvating power for the chloride anion is less effective than that of protic solvents, potentially limiting overall solubility.[3] |

| Low-Polarity | Dichloromethane (DCM), Ethyl Acetate | Low to Very Low | These solvents have insufficient polarity to overcome the strong crystal lattice energy of the ionic salt. The energy gained from weak dipole-dipole interactions is not enough to dissolve the compound. |

| Non-Polar | Hexane, Toluene | Insoluble | The van der Waals forces offered by these solvents cannot disrupt the powerful ionic and hydrogen-bonding interactions within the compound's crystal structure.[4] |

Disclaimer: This table presents a predictive framework based on first principles. Actual quantitative solubility must be confirmed via experimental measurement.

The Molecular Basis of Solubility: A Deeper Look

The solubility of an amine salt is fundamentally a story of competing intermolecular forces. For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome both the solute-solute interactions (crystal lattice energy) and the solvent-solvent interactions.

As an amine hydrochloride, the compound exists as an ion pair in the solid state. In a polar protic solvent like methanol, several high-energy interactions occur:

-

Ion-Dipole Interactions: The positive pole of the solvent's dipole (the hydroxyl hydrogen) strongly solvates the chloride anion (Cl⁻), while the negative pole (the hydroxyl oxygen) solvates the ammonium cation (R-NH₃⁺).

-

Hydrogen Bonding: The solvent's hydroxyl groups can act as hydrogen bond donors to the nitrogen atoms on the imidazole ring and as acceptors for the hydrogens on the ammonium group.

Conversely, in a non-polar solvent like hexane, the only available interactions are weak London dispersion forces, which are energetically insufficient to break apart the ionic crystal lattice.

Caption: Molecular interactions governing solubility.

Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility

To move from prediction to fact, rigorous experimental measurement is required. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, endorsed by regulatory bodies like the OECD.[6][7] The protocol below is designed as a self-validating system to ensure accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

Materials & Equipment:

-

This compound (purity >95%)

-

Selected organic solvents (analytical grade)

-

Glass vials with Teflon-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology:

-

Preparation of the Analytical Method:

-

Develop and validate a quantitative HPLC method for the API. This includes establishing linearity, accuracy, and precision by creating a calibration curve from stock solutions of known concentrations. The mobile phase should be chosen to ensure good peak shape and retention time.

-

-

Solvent Presaturation (for Partitioning Studies, if needed):

-

For studies involving solvent pairs (like octanol/water), mutually saturate the solvents by shaking them together for 24 hours and allowing the phases to separate.[8] This step is not required for single-solvent solubility determination.

-

-

Sample Preparation:

-

Add an excess amount of the solid API to a series of vials. "Excess" means adding enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation is reached.[7] A preliminary test with a small amount can help estimate the required quantity.[9]

-

Accurately add a known volume (e.g., 2 mL) of the chosen organic solvent to each vial.

-

Prepare at least three replicate vials for each solvent to assess variability.[10]

-

-

Equilibration:

-

Secure the vials on an orbital shaker inside a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a predetermined time to reach equilibrium. A typical duration is 24 to 48 hours. The exact time should be determined from preliminary experiments by taking measurements at various time points (e.g., 8, 24, 48, 72 hours) until the concentration in solution remains constant.[11]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[8] This step is critical to avoid artificially high solubility readings.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from the clear supernatant of each vial using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Filtration removes any remaining microscopic particulates. Note: Perform a quick check to ensure the API does not adsorb to the filter material.

-

Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system and determine the concentration by comparing its peak area to the calibration curve.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

References

- European Chemicals Agency. (n.d.). A.8. PARTITION COEFFICIENT.

- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.

- World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 937.

- Gritti, F., et al. (2024). Predicting drug solubility in organic solvents mixtures.

- World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (Working document QAS/17.699/Rev.2).

- OECD. (1981). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Guidechem. (n.d.). 5-Aminoimidazole-4-carboxamide hydrochloride 72-40-2 wiki.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

- RHENIUM BIO SCIENCE. (n.d.). This compound 95%.

- U.S. Government Publishing Office. (2000). 304 Subpart E—Product Properties Test Guidelines. GovInfo.

- Biosynth. (n.d.). This compound | 1427475-33-9.

- AccelaChemBio. (n.d.). 1427475-33-9,this compound.

- Sciencemadness.org. (2011). Solubility of organic amine salts.

- BLD Pharm. (n.d.). 1427475-33-9|this compound.

- Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines.

- Chemistry Stack Exchange. (2016). Why amine salts are soluble in water?.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. rheniumshop.co.il [rheniumshop.co.il]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. enfo.hu [enfo.hu]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. govinfo.gov [govinfo.gov]

- 9. oecd.org [oecd.org]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. who.int [who.int]

An In-Depth Technical Guide to the Stability of 5-Amino-1,4-dimethylimidazole Hydrochloride under Acidic Conditions

Introduction

5-Amino-1,4-dimethylimidazole Hydrochloride is a substituted imidazole that serves as a crucial building block in medicinal chemistry and drug development. Understanding its stability profile, particularly under acidic conditions, is paramount for ensuring the integrity, efficacy, and safety of active pharmaceutical ingredients (APIs) and formulated drug products. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the acidic stability of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the anticipated degradation pathways, the design of forced degradation studies, and the analytical methodologies required for robust stability assessment.

Theoretical Stability Profile and Mechanistic Considerations

The inherent stability of this compound in an acidic medium is governed by the electronic and structural features of the imidazole ring and its substituents.

Protonation States and Resonance Stabilization

In an acidic solution, the imidazole ring, being basic, will exist in a protonated state. The positive charge can be delocalized across the ring through resonance, which generally enhances the stability of the heterocyclic system. The primary amino group will also be protonated to form an ammonium salt. This protonation is a critical factor in the molecule's behavior.

Anticipated Degradation Pathways under Acidic Stress

While the protonated imidazole ring is relatively stable, high acid concentrations and elevated temperatures can promote degradation. The primary anticipated pathway for degradation under acidic conditions is hydrolysis .

-

Hydrolytic Cleavage of the Imidazole Ring: The C=N bonds within the imidazole ring are susceptible to hydrolytic attack. In an acidic environment, this process is catalyzed by hydronium ions. The likely point of initial attack by a water molecule is one of the electrophilic carbon atoms of the protonated imidazole ring. This can lead to the formation of a tetrahedral intermediate, which can subsequently undergo ring-opening to yield various degradation products. For amino-substituted imidazoles, hydrolysis is a known degradation pathway.[1]

-

Influence of Substituents: The methyl groups at the 1 and 4 positions, being electron-donating, can slightly modulate the electron density of the ring and potentially influence the rate of hydrolysis. The protonated amino group at the 5-position will act as an electron-withdrawing group through an inductive effect, which can impact the susceptibility of the ring to nucleophilic attack.

It is important to note that while other degradation pathways like oxidation and photodegradation can occur, hydrolysis is generally the most prominent degradation route for many nitrogen-containing heterocyclic compounds in acidic solutions.[1]

Designing a Forced Degradation Study

Forced degradation studies, also known as stress testing, are essential for elucidating potential degradation products and pathways.[2] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[3] For this compound, a comprehensive forced degradation study should include acidic hydrolysis, as well as other conditions like basic hydrolysis, oxidation, thermal, and photolytic stress to ensure the specificity of the analytical method.

Key Objectives of the Acidic Forced Degradation Study

-

To identify the potential degradation products formed under acidic conditions.

-

To understand the degradation pathway.

-

To develop and validate a stability-indicating analytical method.

-

To inform formulation development and packaging selection.

The following diagram illustrates a typical workflow for a forced degradation study.

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 5-Amino-1,4-dimethylimidazole Hydrochloride

A Theoretical Framework for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide presents a hypothesized mechanism of action for 5-Amino-1,4-dimethylimidazole Hydrochloride. As of the date of this publication, there is a lack of direct experimental evidence elucidating the specific biological activities of this compound. The proposed mechanisms are inferred from the well-documented structure-activity relationships of structurally similar imidazole-based molecules and are intended to serve as a foundational framework for future research and experimental validation.

Introduction: The Imidazole Scaffold as a Foundation for Pharmacological Activity

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow for the design of molecules that can selectively bind to and modulate the activity of a wide range of biological targets. The diverse pharmacological activities of imidazole derivatives, including anticancer, antimicrobial, anti-inflammatory, and antiprotozoal effects, underscore the versatility of this heterocyclic core.[2][3][4] The biological activity of these compounds is intricately linked to the nature and positioning of substituents on the imidazole ring.[1][5] Notably, N-methylation has been shown to enhance pharmacokinetic properties such as metabolic stability and cell permeability, making it a key modification in drug design.[6][7]

This compound, with its amino and dimethyl substitutions, presents a compelling structure for investigation. Based on the extensive literature on related imidazole derivatives, this guide proposes a hypothesized mechanism of action centered on its potential as an anticancer agent, likely acting through the modulation of a key cellular signaling pathway or through direct interaction with cytoskeletal components.

Hypothesized Mechanism of Action: A Kinase Inhibitor in Oncogenic Signaling

Given the prevalence of N-methylated imidazole derivatives as kinase inhibitors, we hypothesize that this compound functions as a competitive inhibitor of a key serine/threonine or tyrosine kinase involved in a critical cancer-related signaling pathway, such as the PI3K/AKT/mTOR pathway. This pathway is frequently dysregulated in various cancers and plays a central role in cell proliferation, survival, and metabolism.

The proposed mechanism involves the imidazole core of the molecule acting as a scaffold that positions the amino and methyl groups to form hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the target kinase. The N-methyl group may enhance binding affinity and selectivity, as well as improve the compound's ability to cross the cell membrane. By occupying the ATP-binding site, this compound would prevent the phosphorylation and subsequent activation of downstream effector proteins, thereby inhibiting the pro-proliferative and anti-apoptotic signals of the pathway.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by this compound.

Experimental Protocols for Mechanism of Action Validation

To investigate and validate the hypothesized mechanism of action of this compound, a series of in vitro and cell-based assays are proposed.

Part 1: In Vitro Kinase Inhibition Assay

This protocol aims to determine if this compound directly inhibits the activity of a panel of cancer-related kinases, with a focus on key members of the PI3K/AKT/mTOR pathway.

Methodology:

-

Kinase Panel Selection: Select a panel of purified, active kinases, including but not limited to AKT1, AKT2, PI3Kα, and mTOR.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to determine the IC50 value.

-

Assay Reaction: In a 96-well or 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the test compound in a suitable reaction buffer. Include positive (known inhibitor) and negative (vehicle) controls.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a predetermined time.

-

Detection: Use a commercial kinase assay kit (e.g., ADP-Glo™, LanthaScreen™) to measure the extent of substrate phosphorylation. The signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Expected Data Output:

| Kinase Target | IC50 (µM) of 5-Amino-1,4-dimethylimidazole HCl | Positive Control IC50 (µM) |

| AKT1 | To be determined | Known AKT1 inhibitor |

| AKT2 | To be determined | Known AKT2 inhibitor |

| PI3Kα | To be determined | Known PI3Kα inhibitor |

| mTOR | To be determined | Known mTOR inhibitor |

Part 2: Cellular Proliferation and Viability Assay

This protocol assesses the cytotoxic and cytostatic effects of this compound on a panel of cancer cell lines with known mutational status in the PI3K/AKT/mTOR pathway.

Methodology:

-

Cell Line Selection: Choose a panel of human cancer cell lines, including those with activating mutations in PI3K or AKT (e.g., MCF-7, PC-3) and wild-type cell lines (e.g., HEK293).

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo® to quantify cell viability.

-

Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) for each cell line at each time point.

Part 3: Western Blot Analysis of Pathway Modulation

This protocol will determine if this compound inhibits the phosphorylation of key downstream targets in the PI3K/AKT/mTOR pathway in cancer cells.

Methodology:

-

Cell Treatment: Treat a sensitive cancer cell line (identified from the proliferation assay) with this compound at its IC50 concentration for various time points (e.g., 1, 6, 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of AKT (Ser473), S6 ribosomal protein (a downstream target of mTORC1), and a loading control (e.g., β-actin or GAPDH).

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.

Visualizing the Experimental Workflow

The following diagram outlines the proposed experimental workflow to validate the hypothesized mechanism of action.

Caption: A streamlined workflow for investigating the mechanism of action of this compound.

Conclusion and Future Directions

This technical guide has presented a scientifically grounded, albeit hypothesized, mechanism of action for this compound as a potential anticancer agent targeting the PI3K/AKT/mTOR signaling pathway. The proposed experimental protocols provide a clear and logical framework for researchers to begin to elucidate the true biological activity of this compound.

Future research should focus on executing these and other relevant assays to confirm the molecular target and cellular effects of this compound. Should the initial in vitro and cellular data prove promising, further studies, including in vivo xenograft models and pharmacokinetic profiling, would be warranted to assess its therapeutic potential. The exploration of this and other novel imidazole derivatives continues to be a promising avenue in the ongoing search for new and effective therapeutic agents.

References

-

Structure-activity relationship of N-substituted carbazole imidazolium salt derivatives. ResearchGate. [Link]

-

Structure–activity relationship study of imidazoles C 1–C 12 compared... ResearchGate. [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PMC - PubMed Central. [Link]

-

In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

-

High-Throughput Screening Assays to Discover Small-Molecule Inhibitors of Protein Interactions. Bentham Science Publisher. [Link]

-

Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. PubMed. [Link]

-

The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. [Link]

-

A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article | Journal of Pharma Insights and Research. [Link]

-

In vitro and In vivo Activity of Novel Small-Molecule Inhibitors Targeting the Pleckstrin Homology Domain of Protein Kinase B/AKT | Cancer Research. AACR Journals. [Link]

-

An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. JoVE. [Link]

-

Exploring USFDA‐Approved Imidazole‐Based Small Molecules in Drug Discovery: A Mini Perspective | Request PDF. ResearchGate. [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]

-

Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers. [Link]

-

Identification of Small Molecule Inhibitors against Mycobacteria in Activated Macrophages. [Link]

-

KRASAVA—An Expert System for Virtual Screening of KRAS G12D Inhibitors. MDPI. [Link]

-

In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. PubMed Central. [Link]

-

Biological evaluation and structure-activity relationships of imidazole-based compounds as antiprotozoal agents. IRIS. [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. [Link]

-

Structure and mechanism for iterative amide N-methylation in the biosynthesis of channel-forming peptide cytotoxins. NIH. [Link]

-

N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

-

(PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. longdom.org [longdom.org]

- 3. scialert.net [scialert.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Introduction: The Privileged Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Substituted Aminoimidazoles

The 2-aminoimidazole (2-AI) moiety is a cornerstone heterocyclic structure in medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] This designation stems from its recurring presence in a multitude of biologically active molecules, particularly in complex alkaloids isolated from marine sponges.[2][3] The unique physicochemical properties of the 2-AI core—including its ability to participate in hydrogen bonding as both a donor and acceptor, its high polarity, and its capacity for coordination chemistry—allow it to interact with a diverse array of biological targets.[4] This versatility has made substituted aminoimidazoles a fertile ground for drug discovery, leading to the development of compounds with a broad spectrum of therapeutic activities. This guide provides a detailed exploration of the principal biological activities of these compounds, focusing on their mechanisms of action, relevant experimental data, and the protocols used to elucidate their function, with a primary focus on their applications in oncology, infectious diseases, and neurology.

Chapter 1: Anticancer Activity - A Multi-Pronged Approach to Targeting Cellular Proliferation

The unregulated proliferation of cancer cells is often driven by aberrant signaling pathways. Substituted aminoimidazoles have emerged as potent anticancer agents that can disrupt these pathways through several distinct mechanisms, most notably kinase inhibition and microtubule destabilization.[4][5]

Mechanism of Action: Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their hyperactivation is a hallmark of many cancers, making them prime therapeutic targets.[6][7] Substituted aminoimidazoles have been successfully developed as potent inhibitors of several kinase families.

Src Family Kinase (SFK) Inhibition: Src family kinases (SFKs), a group of non-receptor tyrosine kinases, are frequently overexpressed or hyperactivated in various tumors, playing a key role in cancer progression and metastasis.[8] The 4-aminoimidazole ring has proven to be an exceptionally effective "hinge-binder" for c-Src kinase, anchoring the inhibitor within the ATP-binding site and preventing the phosphorylation of downstream substrates.[6] This interaction has been the basis for optimizing a new generation of 4-aminoimidazole derivatives that exhibit nanomolar inhibitory activity against multiple SFK members, including Src, Fyn, Lyn, and Yes.[6][9] The development of these compounds has led to significant antiproliferative activity in cancer cell lines characterized by Src hyperactivation, such as neuroblastoma and glioblastoma.[5][6]

Targeting Other Kinase Pathways: Beyond SFKs, the aminoimidazole scaffold has been adapted to target other crucial oncogenic kinases. Derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are pivotal in tumor growth, angiogenesis, and metastasis.[5] Furthermore, certain pyrazole-benzimidazole analogs have demonstrated potent inhibition of Checkpoint Kinase 2 (Chk2), a key enzyme in the DNA damage response pathway.[5]

| Compound Class | Target Kinase(s) | Representative IC50/Ki Values | Reference |

| 4-Aminoimidazole Derivatives | Src, Fyn, Lyn, Yes | Ki = 90-480 nM | [8] |

| 4-Aminoimidazole Derivatives | Src, Fyn, Lyn, Yes | IC50 = 3-50 nM | [5] |

| Thiazole-Benzimidazole Derivatives | EGFR | IC50 = 71.7-1235 nM | [5] |

| 2-Phenyl Benzimidazole Derivatives | VEGFR-2 | IC50 = 3.37-6.30 µM (vs. MCF-7 cells) | [5] |

| Pyrazole-Benzimidazole Analogs | Chk2 | IC50 = 9.95-65.07 nM | [5] |

Mechanism of Action: Microtubule Destabilization

The mitotic spindle, composed of microtubules, is essential for chromosome segregation during cell division. Compounds that interfere with microtubule dynamics are among the most effective chemotherapeutic agents. A distinct class of substituted aminoimidazoles has been identified as potent microtubule-destabilizing agents.[10][11] These compounds act by binding to the colchicine-binding site on tubulin, which prevents its polymerization into functional microtubules.[10][11] The disruption of the microtubule network triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[10]